molecular formula C21H18N2O4S B2551985 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid CAS No. 2138144-26-8

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

Cat. No. B2551985
CAS RN: 2138144-26-8
M. Wt: 394.45
InChI Key: DIDRLMVZQMQIIX-UHFFFAOYSA-N
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Description

The compound 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a derivative of thiazole carboxylic acid, which is a core structure in various chemical entities with potential biological activities. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, indicating the compound's relevance in synthetic chemistry.

Synthesis Analysis

The synthesis of related thiazole carboxylic acid derivatives has been reported in the literature. For instance, a convenient synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid was achieved from 3-bromopyruvic acid and N-Fmoc-thiourea, which was obtained from potassium thiocyanate . Although this does not directly describe the synthesis of the exact compound , it provides insight into the synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed by crystallography. For example, the stereochemical structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . Similarly, the structure of 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester was elucidated, showing two crystallographically independent conformations . These studies suggest that the molecular structure of the compound could also be analyzed using similar techniques.

Chemical Reactions Analysis

Thiazole carboxylic acid derivatives are versatile in chemical reactions. The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives involved reactions with various aromatic aldehydes, dichloroacetic acid, and thiourea . Further chemical modifications were performed to obtain Schiff's base derivatives and imide derivatives, demonstrating the reactivity of the thiazole carboxylic acid moiety . This suggests that the compound may also undergo similar reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For instance, the crystallographic data provided for the 2-amino-4-(methoxymethyl)thiazole-5-carboxylic acid Me ester indicates the importance of hydrogen bonding in the solid state . The spectroscopic data, such as FT-IR and UV-Visible spectra, support the proposed structures of synthesized thiazole derivatives . These techniques could be applied to determine the physical and chemical properties of the compound , including its stability, solubility, and reactivity.

Scientific Research Applications

Fluorescence Labeling in Cellulosic Materials

  • Research Context : A novel method involving fluorescence labeling with carbazole-9-carboxylic acid derivatives was developed for determining carbonyls in cellulosic materials, demonstrating its utility in analyzing the molecular weight of cellulosic material through gel permeation chromatography (Roehrling et al., 2002).

Synthesis and Antimicrobial Activity

  • Research Context : The synthesis and evaluation of various thiazole derivatives, including structures similar to the queried compound, demonstrated antimicrobial activity against bacteria and fungi, indicating potential medicinal applications (Patel, Agravat, & Shaikh, 2011).

Crystallography and Molecular Structure Analysis

  • Research Context : Studies on the synthesis and crystal structure of related thiazole carboxylic acid esters provide insights into their molecular configurations, offering valuable information for chemical and pharmaceutical research (Kennedy et al., 1999).

Antitumor Evaluation

  • Research Context : Research on thiazoloquinoline derivatives, which are structurally related to the queried compound, has shown significant antitumor activities. These studies highlight the importance of specific structural features for medicinal applications (Alvarez-Ibarra et al., 1997).

Photophysics and Bioimaging

  • Research Context : The application of water-soluble fluorenyl probes, closely related to the compound , in photophysical characterization and bioimaging, particularly for integrin-targeting, demonstrates their utility in biomedical imaging and diagnostics (Morales et al., 2010).

Synthesis and Characterization

  • Research Context : Various methods for synthesizing related thiazole derivatives and examining their chemical properties contribute to the development of novel compounds with potential applications in chemistry and drug development (Le & Goodnow, 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The compound’s biological activity would likely depend on its interactions with biological targets, which are not detailed in the available information .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-12(19-22-10-18(28-19)20(24)25)23-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDRLMVZQMQIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138144-26-8
Record name 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-5-carboxylic acid
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